molecular formula C14H8N4O6 B1373148 Bis(4-nitrobenzoyl)-diazene CAS No. 35630-50-3

Bis(4-nitrobenzoyl)-diazene

Cat. No. B1373148
CAS RN: 35630-50-3
M. Wt: 328.24 g/mol
InChI Key: BOVAQYVXNBAPKA-UHFFFAOYSA-N
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Description

“Bis(4-nitrobenzoyl)-diazene” suggests a compound that contains two 4-nitrobenzoyl groups attached to a diazene (diimide) group. The 4-nitrobenzoyl group consists of a benzoyl group (a benzene ring attached to a carbonyl group) with a nitro group (-NO2) attached at the 4-position of the benzene ring .

Mechanism of Action

The mechanism of action would depend on the specific reactions that “Bis(4-nitrobenzoyl)-diazene” undergoes. For example, in electrophilic aromatic substitution reactions, the nitro group is a deactivating, meta-directing group .

Safety and Hazards

While specific safety and hazard information for “Bis(4-nitrobenzoyl)-diazene” is not available, compounds with similar structures, such as 4-Nitrobenzoyl chloride, are known to cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions for research on “Bis(4-nitrobenzoyl)-diazene” would depend on its potential applications. Compounds with similar structures are often used in the synthesis of polymers and in biomedical research .

properties

IUPAC Name

4-nitro-N-(4-nitrobenzoyl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVAQYVXNBAPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701274
Record name [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35630-50-3
Record name [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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